N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide
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Overview
Description
N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide is a synthetic organic compound that features a sulfonamide group attached to a propane chain, which is further linked to an allyl group and a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide typically involves several steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the propane chain: The benzo[d][1,3]dioxole is then reacted with a suitable halogenated propane derivative under basic conditions to form the ether linkage.
Introduction of the sulfonamide group: The resulting intermediate is treated with a sulfonyl chloride in the presence of a base to introduce the sulfonamide group.
Allylation: Finally, the sulfonamide is allylated using an allyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Epoxides or alcohols.
Reduction: Amines.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study the interactions of sulfonamide-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The benzo[d][1,3]dioxole moiety may also interact with hydrophobic pockets within the target protein, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)piperidin-4-amine hydrochloride
- 4-(benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- 1-(benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol
Uniqueness
N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide is unique due to its combination of an allyl group, a benzo[d][1,3]dioxole moiety, and a sulfonamide group. This unique structure allows it to interact with a diverse range of biological targets and undergo various chemical transformations, making it a versatile compound in both medicinal chemistry and material science .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-prop-2-enylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-2-6-14-20(15,16)8-3-7-17-11-4-5-12-13(9-11)19-10-18-12/h2,4-5,9,14H,1,3,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFORUXVGVBRSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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